molecular formula C11H9F3N8 B2700550 2-{1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}-2H-1,2,3-triazole CAS No. 2415628-92-9

2-{1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}-2H-1,2,3-triazole

Cat. No.: B2700550
CAS No.: 2415628-92-9
M. Wt: 310.244
InChI Key: OKXDUAVDISAGBU-UHFFFAOYSA-N
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Description

2-{1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}-2H-1,2,3-triazole is a complex organic compound featuring a unique structure that combines multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}-2H-1,2,3-triazole typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of appropriate precursors under controlled conditions to form the triazole and pyridazine rings. For instance, the synthesis might start with trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate . The reaction conditions often include the use of catalysts, such as copper, and solvents like ethanol or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might include continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}-2H-1,2,3-triazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the azetidine ring, using reagents like sodium azide or halides.

Common Reagents and Conditions

Common reagents include trifluoroacetimidoyl chlorides, hydrazine hydrate, and various catalysts. Reaction conditions often involve moderate temperatures (50-100°C) and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding oxides, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

2-{1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}-2H-1,2,3-triazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}-2H-1,2,3-triazole involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access . The compound’s structure allows it to form stable complexes with proteins, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}-2H-1,2,3-triazole is unique due to its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and bioactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

6-[3-(triazol-2-yl)azetidin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N8/c12-11(13,14)10-18-17-8-1-2-9(19-21(8)10)20-5-7(6-20)22-15-3-4-16-22/h1-4,7H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKXDUAVDISAGBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NN3C(=NN=C3C(F)(F)F)C=C2)N4N=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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